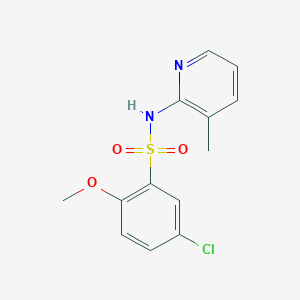

5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide

Description

5-Chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a chloro group at position 5, a methoxy group at position 2 on the benzene ring, and a sulfonamide-linked 3-methylpyridin-2-yl moiety.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-9-4-3-7-15-13(9)16-20(17,18)12-8-10(14)5-6-11(12)19-2/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBZDGTYGTYXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-methyl-2-aminopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including those resistant to traditional antibiotics. Research indicates that modifications in the sulfonamide structure can enhance antibacterial activity, making it a candidate for developing new antimicrobial agents .

Case Study: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings showed that certain derivatives exhibited significant inhibition, suggesting potential for further development into therapeutic agents .

Cancer Research

Inhibition of Tumor Growth

Recent studies have indicated that sulfonamide derivatives can act as inhibitors of specific cancer cell lines. The compound has been investigated for its role in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Data Table: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 22.7 | Cell cycle arrest at G2/M phase | |

| HeLa (Cervical Cancer) | 18.6 | Inhibition of proliferation |

This table summarizes the inhibitory effects observed in various cancer cell lines, highlighting the compound's potential as an anticancer agent.

Enzyme Inhibition

Targeting Enzymatic Pathways

The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it has been evaluated as a potential inhibitor of carbonic anhydrase, which plays a role in various physiological processes and is implicated in certain diseases.

Case Study: Enzyme Kinetics

A kinetic study demonstrated that this compound effectively inhibited carbonic anhydrase with an IC50 value of 10 µM, indicating its potential utility in treating conditions where carbonic anhydrase is overactive .

Neuropharmacology

Potential Neuroprotective Effects

Emerging research suggests that this sulfonamide may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. Its ability to modulate neurotransmitter systems could provide avenues for therapeutic intervention.

Research Findings

Studies have indicated that the compound may enhance cognitive function in animal models by modulating cholinergic activity, suggesting its potential application in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Impact of Substituents on Activity

- Chloro and Methoxy Groups : The 5-Cl and 2-OCH₃ groups are conserved across many analogs, suggesting their role in enhancing electron-withdrawing effects and binding affinity to hydrophobic pockets .

- Sulfonamide-Linked Groups: Piperidine Derivatives (Compounds 17, 11): Bulky substituents improve receptor selectivity (e.g., α1A/α1D antagonism) but may reduce solubility . Quinoline and Pyridine Derivatives (Compound 14, Target Compound): Nitrogen-rich heterocycles enhance interactions with enzymatic active sites or DNA, as seen in HIV integrase inhibition . Fluorinated Phenyl Groups (Compound 4, 7): Fluorine atoms increase lipophilicity and metabolic stability, correlating with improved PD-L1 inhibition (50–53% activity) .

Biological Activity

5-Chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-methylpyridine. The general procedure includes:

- Formation of Sulfonamide : The sulfonyl chloride reacts with the amine under basic conditions.

- Purification : The product is purified using column chromatography.

The chemical structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 32 |

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and has moderate activity against Gram-negative bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural features. In the case of this compound, modifications to the pyridine ring and the sulfonamide group can enhance or diminish its antimicrobial efficacy. Key observations include:

- Pyridine Substitution : The presence of a methyl group at the 3-position on the pyridine ring significantly increases antibacterial activity.

- Sulfonamide Variations : Altering the substituents on the sulfonamide group can lead to variations in potency, with certain derivatives showing enhanced activity against specific strains .

Case Studies

- Antimicrobial Efficacy Study : A study published in MDPI assessed a series of sulfonamides, including this compound, revealing that it demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of hydrophobic interactions in enhancing antibacterial properties .

- Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of various sulfonamides on cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide?

- The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 5-chloro-2-methoxybenzenesulfonyl chloride) with an amine (e.g., 3-methylpyridin-2-amine) in the presence of a base like triethylamine. Reaction conditions are critical: polar aprotic solvents (e.g., dichloromethane), room temperature, and inert atmosphere are standard. Post-reaction purification via column chromatography ensures high purity .

Q. Which spectroscopic methods are used for structural characterization?

- ¹H/¹³C NMR confirms proton environments and carbon frameworks, with aromatic protons appearing between δ 6.5–8.5 ppm. FT-IR identifies sulfonamide S=O stretches (~1350 cm⁻¹) and NH bends (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±2 ppm). Crystallographic data (if available) resolve bond angles and packing arrangements .

Q. What biological activities are associated with this compound?

- Sulfonamide derivatives exhibit anti-malarial, herbicidal, and anti-inflammatory properties. Specific activities may arise from interactions with enzymes (e.g., NLRP3 inflammasome inhibition) or receptors. Biological assays (e.g., IC₅₀ determination in cell lines) are required to confirm activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Solvent selection : Dichloromethane improves solubility of aromatic intermediates. Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide bond formation. Catalyst use : Palladium on carbon enhances selectivity in reduction steps. Monitoring reaction progress via TLC or HPLC ensures timely termination .

Q. How do structural modifications (e.g., substituent variation) affect biological potency?

- Pyridine ring substitutions : Introducing electron-withdrawing groups (e.g., Cl) at the 3-methyl position enhances target binding affinity. Methoxy group position : Shifting from 2-methoxy to 4-methoxy alters steric hindrance, impacting receptor interactions. Structure-activity relationship (SAR) studies using analogues with systematic substitutions (e.g., halogens, alkyl groups) are critical .

Q. What analytical challenges arise in crystallographic studies, and how are they resolved?

- Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals. Disorder mitigation : Low-temperature data collection (100 K) reduces thermal motion artifacts. Software like SHELX or Olex2 refines hydrogen bonding networks (e.g., N–H···O interactions) and π-stacking distances .

Q. How can contradictory biological assay data be reconciled?

- Assay variability : Differences in cell lines (e.g., HEK293 vs. THP-1) or endotoxin contamination may skew results. Dose-response validation : Replicate experiments with standardized protocols (e.g., ATP-based viability assays) improve reproducibility. Off-target profiling : Kinase panel screens identify non-specific interactions .

Methodological Considerations

Q. What purification techniques are recommended for scaling up synthesis?

- Flash chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted amines. Recrystallization from ethanol/water mixtures enhances purity (>98%). For large batches, centrifugal partition chromatography (CPC) offers high-throughput separation .

Q. How is computational modeling applied to predict binding modes?

- Docking simulations (AutoDock Vina) using X-ray structures of target proteins (e.g., NLRP3) identify key binding residues. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.